BENGHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide: DM-4107 (CAS
Number: 1346599-75-4)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-4107, with CAS number 1346599-75-4, is a significant hydroxybutyric acid metabolite of
the selective vasopressin V2-receptor antagonist, Tolvaptan.[1] As a key molecular entity in the
study of Tolvaptan's metabolism, pharmacokinetics, and safety profile, a thorough
understanding of DM-4107 is crucial for drug development and clinical pharmacology. This
technical guide provides a comprehensive overview of DM-4107, including its physicochemical
properties, metabolic pathway, pharmacokinetic profile, and its role in toxicological
assessments, particularly in the context of drug-induced liver injury (DILI).

Physicochemical Properties and Identification

DM-4107 is chemically identified as 4-[5-chloro-2-[[2-methyl-4-[(2-
methylbenzoyl)amino]benzoyllamino]phenyl]-4-hydroxybutanoic acid.[1][2] It is also commonly

referred to as Tolvaptan Impurity 2 or Tolvaptan gamma-hydroxybutanoic acid impurity.[2][3][4]

[S1E61[7]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b584660?utm_src=pdf-interest
https://www.benchchem.com/product/b584660?utm_src=pdf-body
https://www.mdpi.com/2077-0383/3/4/1276
https://www.benchchem.com/product/b584660?utm_src=pdf-body
https://www.benchchem.com/product/b584660?utm_src=pdf-body
https://www.benchchem.com/product/b584660?utm_src=pdf-body
https://www.mdpi.com/2077-0383/3/4/1276
https://pmc.ncbi.nlm.nih.gov/articles/PMC11987637/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11987637/
https://go.drugbank.com/drugs/DB06212
https://www.researchgate.net/figure/Pharmacokinetic-parameters-for-tolvaptan-by-CrCL-group_tbl1_256764374
https://www.drugs.com/pro/tolvaptan.html
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2018/204441Orig1s000ClinPharmR.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7672698/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
CAS Number 1346599-75-4 [1]
Molecular Formula C26H25CIN205 [B11415]1[8]
Molecular Weight 480.95 g/mol [31[41[8]

4-[5-chloro-2-[[2-methyl-4-[(2-
methylbenzoyl)aminolbenzoyl

IUPAC Name _ Y ) : Y [1][2]
amino]phenyl]-4-

hydroxybutanoic acid

Tolvaptan metabolite DM-
4107, Tolvaptan Impurity 2,

Synonyms [11[3][4]
Tolvaptan gamma-

hydroxybutanoic acid impurity

Protein Binding 98.5% [6]

Metabolism and Pharmacokinetics
Metabolic Pathway

Tolvaptan undergoes extensive metabolism in the liver, primarily mediated by the cytochrome
P450 3A4 (CYP3A4) enzyme.[3][6][9][10] This process leads to the formation of at least
fourteen metabolites, with DM-4107 and an oxobutyric acid metabolite (DM-4103) being two of
the most significant.[5][6] The formation of DM-4107 proceeds through an intermediate
metabolite, DM-4104.[6]

CYP3A4 mediated DM-4103
(Oxobutyric Acid Metabolite)

_________________ I
@ > i DM-4107
DN-4104 (intermediate) CYRSAY (Hydroxybutyric Acid Metabolite)
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Metabolic pathway of Tolvaptan to its major metabolites, DM-4107 and DM-4103.

Pharmacokinetic Profile

Following oral administration of Tolvaptan, DM-4107 is readily detected in plasma. While the
parent drug, Tolvaptan, constitutes a minor fraction of the total plasma radioactivity (1.71%),
and the DM-4103 metabolite is the most abundant circulating moiety (52.5%), DM-4107 still
represents a notable portion at 2.84%.[6]

Studies in specific patient populations have provided further insights into the pharmacokinetics
of DM-4107.

Parameter Population Value Reference
Healthy Subjects

Plasma Radioactivity (post-radiolabeled 2.84% of total [6]
Tolvaptan)

_ _ _ Reached after 7 days
Patients with Child- )
Steady State ] ) of consecutive [9]
Pugh B Cirrhosis )
Tolvaptan dosing

Patients with Child- No accumulation

Accumulation ) ] [9]
Pugh B Cirrhosis observed
Trough Concentration Patients with Child-
] ] 19.1-22.4 ng/mL [9]

(Ctrough) Pugh B Cirrhosis
AUC Accumulation Patients with Child- 18 ]
Ratio (Rac) Pugh B Cirrhosis '
Median Plasma ) )

) Heart Failure Patients ~ 38.0 ng/mL [2]
Concentration

EXxcretion

DM-4107 is eliminated from the body through both renal and fecal routes.[6]
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] ) Percentage of
Excretion Route Timeframe Reference
Excreted Dose

Urine 0-12 hours post-dose 3.5% [6]

Feces Over 72 hours ~9% [6]

Toxicology and Clinical Relevance: The Role of DM-
4107 in Drug-Induced Liver Injury (DILI)

The potential for Tolvaptan to cause idiosyncratic drug-induced liver injury has been a focus of
clinical investigation. Research has explored the role of its major metabolites, including DM-
4107, in the underlying mechanisms of this toxicity.

Hepatocellular Disposition and Transporter Interactions

In vitro studies using sandwich-cultured human hepatocytes (SCHH) have shown that the
accumulation of DM-4107 is significantly reduced by inhibitors of both CYP3A4 and canalicular
transport proteins such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein
2 (MRP2).[8] This suggests that the disposition of DM-4107 in the liver is dependent on these
transporters.[8]

Mitochondrial Function and Oxidative Stress

In contrast to Tolvaptan and its other major metabolite, DM-4103, studies have indicated that
DM-4107 does not significantly affect mitochondrial function or induce the production of
reactive oxygen species (ROS) in HepG2 cells.[11][12][13] This suggests that DM-4107 is less
likely to contribute to DILI through direct mitochondrial toxicity or oxidative stress.[11][13]

Immune-Mediated Response

A key area of investigation has been the potential for an immune-mediated response to
Tolvaptan and its metabolites. Studies have identified DM-4107-responsive T-cells in the
peripheral blood of patients who experienced liver injury during Tolvaptan clinical trials.[7][14]
These T-cells were shown to proliferate and secrete pro-inflammatory cytokines (such as IFN-y
and IL-13) and the cytotoxic molecule granzyme B upon exposure to DM-4107 in a dose-
dependent manner.[7][14][15] This finding points to a possible role for DM-4107 in initiating or
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propagating an adaptive immune response that could lead to liver damage in susceptible
individuals.

Interestingly, a study in heart failure patients observed a negative correlation between the
plasma concentration of DM-4107 and levels of the liver enzyme aspartate aminotransferase
(AST), suggesting a potential for liver function improvement in this specific patient group, a
finding that contrasts with the DILI concerns.[2]

Experimental Protocols
Quantification of DM-4107 in Plasma

A validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-
MS/MS) method is used for the simultaneous quantification of Tolvaptan, DM-4103, and DM-
4107 in plasma samples.[9]
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Sample Preparation

Plasma Sample (100 pL)

:

Spike with Internal Standard
(OPC-41100 in Methanol)

'

Solid Phase Extraction
(OASIS HLB Plate)

:

Evaporate Eluent to Dryness

:

Reconstitute in
Methanol-Water (1:2)

Analysis

Inject 30 pL into
HPLC-MS/MS System

Quantify DM-4107
(and other analytes)

Click to download full resolution via product page

Workflow for the quantification of DM-4107 in plasma samples.

T-Cell Proliferation Assay
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To assess the immunogenic potential of DM-4107, lymphocyte transformation tests are
performed using peripheral blood mononuclear cells (PBMCs) from patients.[7][14]

Isolate PBMCs from Patient Blood

:

Culture PBMCs (2 x 1076 cells/mL)
for 14 days to generate bulk cultures

'

Generate T-Cell Clones (TCCs)
by limiting dilution

'

Co-culture TCCs (0.5 x 1075) with
autologous EBV-transformed B-cells (APCs)
and varying concentrations of DM-4107 (10-500 uM)

'

Incubate for 48 hours
(37°C, 5% CO2)

'

Add [3H]thymidine (0.5 pCi/well)
for the final 16 hours

Harvest cells and measure
[3H]thymidine incorporation

Determine T-Cell Proliferation

Click to download full resolution via product page
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Experimental workflow for assessing DM-4107-responsive T-cell proliferation.

Conclusion

DM-4107 is a pharmacokinetically relevant and biologically active metabolite of Tolvaptan.
While it does not appear to induce direct mitochondrial toxicity, its potential to stimulate an
immune response, as evidenced by the activation of drug-responsive T-cells, marks it as a
molecule of significant interest in understanding the mechanisms of Tolvaptan-associated drug-
induced liver injury. Further research into the specific pathways of DM-4107-driven T-cell
activation is warranted to fully elucidate its role in the safety profile of Tolvaptan and to aid in
the development of safer therapies. The detailed methodologies and data presented in this
guide serve as a valuable resource for professionals engaged in the research and development
of pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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References

1. mdpi.com [mdpi.com]

2. Potential amelioration of liver function by low-dose tolvaptan in heart failure patients -
PMC [pmc.ncbi.nim.nih.gov]

e 3. go.drugbank.com [go.drugbank.com]

» 4. researchgate.net [researchgate.net]

o 5. Tolvaptan: Package Insert / Prescribing Information / MOA [drugs.com]
» 6. accessdata.fda.gov [accessdata.fda.gov]

» 7. Tolvaptan- and Tolvaptan-Metabolite-Responsive T Cells in Patients with Drug-Induced
Liver Injury - PMC [pmc.ncbi.nim.nih.gov]

o 8. Hepatocellular Disposition and Transporter Interactions with Tolvaptan and Metabolites in
Sandwich-Cultured Human Hepatocytes - PMC [pmc.ncbi.nim.nih.gov]

e 9. Pharmacokinetics, pharmacodynamics and safety of 15 mg-tolvaptan administered orally
for 7 consecutive days to Chinese patients with child-Pugh B cirrhosis - PMC

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b584660?utm_src=pdf-body
https://www.benchchem.com/product/b584660?utm_src=pdf-body
https://www.benchchem.com/product/b584660?utm_src=pdf-body
https://www.benchchem.com/product/b584660?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2077-0383/3/4/1276
https://pmc.ncbi.nlm.nih.gov/articles/PMC11987637/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11987637/
https://go.drugbank.com/drugs/DB06212
https://www.researchgate.net/figure/Pharmacokinetic-parameters-for-tolvaptan-by-CrCL-group_tbl1_256764374
https://www.drugs.com/pro/tolvaptan.html
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2018/204441Orig1s000ClinPharmR.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7672698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7672698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4885486/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4885486/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10853469/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10853469/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

[pmc.ncbi.nlm.nih.gov]

» 10. Altered Hepatobiliary Disposition of Tolvaptan and Selected Tolvaptan Metabolites in a
Rodent Model of Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

e 11. researchgate.net [researchgate.net]

e 12. Application of a Mechanistic Model to Evaluate Putative Mechanisms of Tolvaptan Drug-
Induced Liver Injury and Identify Patient Susceptibility Factors - PMC [pmc.ncbi.nim.nih.gov]

e 13. researchgate.net [researchgate.net]
e 14. pubs.acs.org [pubs.acs.org]

e 15. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [In-Depth Technical Guide: DM-4107 (CAS Number:
1346599-75-4)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b584660#dm-4107-cas-number-1346599-75-4-

information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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